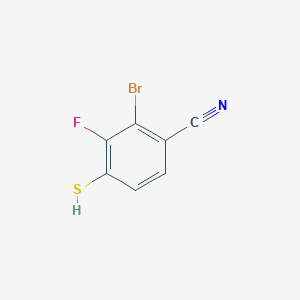

2-Bromo-3-fluoro-4-sulfanylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-fluoro-4-sulfanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulfanyl (thiol) substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-sulfanylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-fluorobenzonitrile followed by thiolation. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane at low temperatures . The thiolation step can be achieved using thiourea or other sulfur-containing reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Aminobenzonitriles.

Scientific Research Applications

2-Bromo-3-fluoro-4-sulfanylbenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-sulfanylbenzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various binding interactions and chemical transformations, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-fluorobenzonitrile: Similar structure but lacks the sulfanyl group, making it less versatile in certain chemical reactions.

3-Bromo-2-fluorobenzonitrile: Another isomer with different substitution patterns, affecting its reactivity and applications.

4-Bromo-2-fluorobenzonitrile: Similar to 2-Bromo-3-fluoro-4-sulfanylbenzonitrile but without the sulfanyl group, used in different synthetic applications.

Uniqueness

This compound is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields.

Biological Activity

2-Bromo-3-fluoro-4-sulfanylbenzonitrile (CAS No. 1696340-23-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H3BrFNS. The structural representation can be summarized as follows:

- Molecular Formula : C7H3BrFNS

- SMILES : C1=CC(=C(C(=C1C#N)Br)F)S

- InChI : InChI=1S/C7H3BrFNS/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing sulfanyl groups have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have suggested that halogenated benzonitriles can act as HIF-2α inhibitors, a target in cancer therapy, suggesting a possible mechanism for this compound's activity .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. For example, studies have reported that certain sulfanyl-substituted benzonitriles demonstrate activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the bromine and fluorine substituents may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Study on Anticancer Activity

A recent study investigated the effects of various benzonitriles on cancer cell lines, highlighting how modifications in the chemical structure can influence biological activity. The study found that compounds with electron-withdrawing groups like bromine and fluorine exhibited higher cytotoxicity against A549 lung cancer cells compared to their non-halogenated counterparts .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, researchers tested a series of sulfanylbenzonitriles against common pathogens. The results indicated that this compound had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 232.07 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

| Anticancer Activity | IC50 < 10 µM (A549 cells) |

| Antimicrobial Activity | MIC = 8 µg/mL (S. aureus) |

Properties

CAS No. |

1696340-23-4 |

|---|---|

Molecular Formula |

C7H3BrFNS |

Molecular Weight |

232.07 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-sulfanylbenzonitrile |

InChI |

InChI=1S/C7H3BrFNS/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H |

InChI Key |

YZYBNFILVFSCTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.